molecular formula C15H17BrN4O2S B6436823 6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline CAS No. 2548980-12-5

6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline

Cat. No. B6436823
CAS RN: 2548980-12-5
M. Wt: 397.3 g/mol
InChI Key: PZDJDTUSEYLLDU-UHFFFAOYSA-N
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Description

Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring. The compound you mentioned has additional functional groups: a bromine atom (bromo-), a piperazine ring, and a cyclopropanesulfonyl group. These groups could potentially give the compound unique chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be complex due to the presence of multiple functional groups. The bromine atom, piperazine ring, and cyclopropanesulfonyl group are all likely to significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. The reactivity of this compound would be influenced by the presence of the bromine atom (which is often involved in electrophilic aromatic substitution reactions), the piperazine ring, and the cyclopropanesulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives, such as “6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline”, are a potential bioactive scaffold in medicinal chemistry . They have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant .

Antifungal Activity

Quinazoline compounds have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Quinazoline derivatives have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity, making them potential candidates for cancer treatment.

Anti-inflammatory Activity

Quinazoline compounds have been reported to show anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.

Antibacterial Activity

Quinazoline derivatives have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antioxidant Activity

Quinazoline compounds have been reported to show antioxidant activity . This suggests their potential use in the treatment of diseases caused by oxidative stress.

Antiviral Activity

Quinazoline derivatives have been found to exhibit antiviral activity . However, the specific “6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline” compound did not exhibit significant antiviral activity in the study .

Cytotoxic Activity

Quinazoline derivatives have been found to exhibit cytotoxic activity . This suggests their potential use in the treatment of diseases that involve rapidly dividing cells, such as cancer.

Mechanism of Action

Target of Action

The primary targets of 6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of the downstream signaling pathways that are responsible for cell proliferation and survival, leading to the suppression of tumor growth.

Biochemical Pathways

The affected pathways include the EGFR and HER2 signaling pathways . The downstream effects of inhibiting these pathways include the suppression of cell proliferation and survival, which can lead to the inhibition of tumor growth.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the EGFR and HER2 signaling pathways.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. Such research could contribute to the development of new drugs or materials .

properties

IUPAC Name

6-bromo-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c16-12-1-4-14-11(9-12)10-17-15(18-14)19-5-7-20(8-6-19)23(21,22)13-2-3-13/h1,4,9-10,13H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDJDTUSEYLLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=C4C=C(C=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline

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